molecular formula C13H19N3O B15278348 2-(4-benzylpiperazin-1-yl)acetamide

2-(4-benzylpiperazin-1-yl)acetamide

Cat. No.: B15278348
M. Wt: 233.31 g/mol
InChI Key: IYCLXQHPVYDHSI-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C13H19N3O. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the piperazine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-benzylpiperazine with chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been observed to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons. This binding can modulate the activity of these channels, potentially leading to anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with a phenyl group instead of a benzyl group.

    2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Contains a benzhydryl group and a sulfamoylphenyl group, showing different biological activities.

Uniqueness

2-(4-Benzylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring, which can influence its binding affinity and specificity for certain biological targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)acetamide

InChI

InChI=1S/C13H19N3O/c14-13(17)11-16-8-6-15(7-9-16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,14,17)

InChI Key

IYCLXQHPVYDHSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N

Origin of Product

United States

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